molecular formula C15H22ClNO2 B166716 S-Metolachlor CAS No. 87392-12-9

S-Metolachlor

Cat. No. B166716
Key on ui cas rn: 87392-12-9
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-LBPRGKRZSA-N
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Patent
US05397767

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha, alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alpha-dimethylvaleramide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]([CH2:16][CH2:17][O:18][CH2:19]CC)[C:6]1[C:11]([CH2:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])=[O:4].Cl[C:23]1C=C(NC(=O)CC)C=CC=1Cl.ClC1C=C(NC(=O)C(C)=C)C=CC=1Cl.ClC1C=C(NC(=O)C(C)CCC)C=CC=1C.ClC1C=C(NC(=O)C(C)(C)C)C=CC=1Cl.C(N(C1C=CC=CC=1)C(=O)CCl)(C)C.C(OCN(C1C(CC)=CC=CC=1CC)C(=O)CCl)CCC.COCN(C1C(CC)=CC=CC=1CC)C(=O)CCl>>[Cl:1][CH2:2][C:3]([N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])[CH:16]([CH3:23])[CH2:17][O:18][CH3:19])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CCOCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(C(=C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C)NC(C(CCC)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
Step Six
Name
alpha-dimethylvaleramide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(CCl)=O)C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCN(C(CCl)=O)C1=C(C=CC=C1CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N(C(COC)C)C1=C(C=CC=C1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05397767

Procedure details

2-chloro-2',6'-diethyl-N-(2-propyloxyethyl)acetanilide; N-(3,4-dichlorophenyl)propionamide; N-(3,4-dichlorophenyl)methacrylamide; N-(3-chloro-4-methylphenyl)-2-methylpentanamide; N-(3,4-dichlorophenyl)trimethylacetamide; N-(3,4-dichlorophenyl)-alpha, alpha-dimethylvaleramide; N-isopropyl-N-phenylchloroacetamide; N-n-butoxymethyl-N-(2,6-diethylphenyl)chloroacetamide; N-methoxymethyl-N-(2,6-diethylphenyl)chloroacetamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alpha-dimethylvaleramide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]([CH2:16][CH2:17][O:18][CH2:19]CC)[C:6]1[C:11]([CH2:12]C)=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])=[O:4].Cl[C:23]1C=C(NC(=O)CC)C=CC=1Cl.ClC1C=C(NC(=O)C(C)=C)C=CC=1Cl.ClC1C=C(NC(=O)C(C)CCC)C=CC=1C.ClC1C=C(NC(=O)C(C)(C)C)C=CC=1Cl.C(N(C1C=CC=CC=1)C(=O)CCl)(C)C.C(OCN(C1C(CC)=CC=CC=1CC)C(=O)CCl)CCC.COCN(C1C(CC)=CC=CC=1CC)C(=O)CCl>>[Cl:1][CH2:2][C:3]([N:5]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:14][CH3:15])[CH:16]([CH3:23])[CH2:17][O:18][CH3:19])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CCOCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(C(=C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C)NC(C(CCC)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
Step Six
Name
alpha-dimethylvaleramide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(CCl)=O)C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCN(C(CCl)=O)C1=C(C=CC=C1CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCN(C(CCl)=O)C1=C(C=CC=C1CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N(C(COC)C)C1=C(C=CC=C1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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